molecular formula C33H42O8 B14483904 Candletoxin B CAS No. 64854-98-4

Candletoxin B

Cat. No.: B14483904
CAS No.: 64854-98-4
M. Wt: 566.7 g/mol
InChI Key: ZYOWRJJLOWQJNS-UHFFFAOYSA-N
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Description

Candletoxin B is a naturally occurring aromatic derivative of the parent diterpene, isolated from natural sources. It is a member of the phorbol ester family, known for its complex structure and significant biological activities

Preparation Methods

Candletoxin B can be synthesized from a tetrol intermediate. The synthetic route involves the reaction of the tetrol with β-methyl-butyric anhydride in pyridine, followed by acid-catalyzed transesterification This method ensures the formation of the desired compound with high specificity

Chemical Reactions Analysis

Candletoxin B undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Candletoxin B has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of phorbol esters.

    Biology: It is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate cellular signaling.

    Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Candletoxin B involves its interaction with specific molecular targets and pathways. It is known to modulate protein kinase C (PKC) activity, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis . By binding to and activating PKC, this compound can influence these processes, making it a valuable tool for studying cellular signaling and potential therapeutic applications.

Comparison with Similar Compounds

Candletoxin B is similar to other phorbol esters, such as Candletoxin A and 12-deoxyphorbol-13-phenylacetate . it is unique due to its specific structure and the presence of certain functional groups that confer distinct chemical and biological properties. For example, this compound lacks the e-methyl-butyrate group present in Candletoxin A, which affects its reactivity and biological activity .

Similar Compounds

  • Candletoxin A
  • 12-deoxyphorbol-13-phenylacetate
  • Resiniferatoxin
  • Tinyatoxin

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.

Properties

CAS No.

64854-98-4

Molecular Formula

C33H42O8

Molecular Weight

566.7 g/mol

IUPAC Name

[1,6-dihydroxy-8-(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-(2-phenylacetyl)oxy-12-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl 2-methylbutanoate

InChI

InChI=1S/C33H42O8/c1-6-19(2)29(37)40-18-30(5)27-24-13-23(17-34)16-31(38)25(12-20(3)28(31)36)33(24,39)21(4)15-32(27,30)41-26(35)14-22-10-8-7-9-11-22/h7-13,19,21,24-25,27,34,38-39H,6,14-18H2,1-5H3

InChI Key

ZYOWRJJLOWQJNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)CC5=CC=CC=C5)C

Origin of Product

United States

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